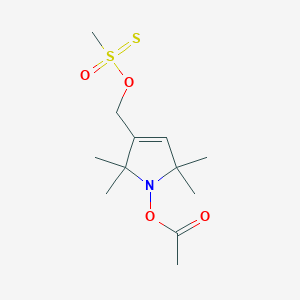
(1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate: is an organic compound known for its reactivity and utility in biochemical research. It is a thiol-specific spin-label analogue, often used in the study of protein structures and functions. The compound is characterized by its light yellow solid form and is hygroscopic, requiring storage under inert atmosphere conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 2,2,5,5-tetramethyl-D-3-pyrroline-3-methanol.
Reaction with Methanesulfonyl Chloride: This intermediate reacts with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonate ester.
Acetylation: The final step involves acetylation using acetic anhydride to yield the desired product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the process generally follows the laboratory synthesis route with scale-up adjustments to ensure efficiency and safety. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanethiosulfonate group.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its reactivity and interaction with other molecules.
Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Thiols and amines are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize the compound.
Reducing Agents: Sodium borohydride or other mild reducing agents can reduce the compound.
Major Products Formed
Thiol Derivatives: Reaction with thiols forms thiol-specific spin labels.
Hydrolysis Products: Hydrolysis yields the corresponding alcohol and acetic acid.
Scientific Research Applications
Chemistry
In chemistry, (1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate is used as a spin-labeling reagent. It helps in studying the dynamics and conformational changes of molecules through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy .
Biology
The compound is valuable in biological research for labeling cysteine residues in proteins. This labeling aids in understanding protein folding, interactions, and structural changes .
Medicine
In medical research, it is used to investigate the structural aspects of proteins involved in diseases, potentially aiding in drug design and development .
Industry
Industrially, the compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate involves its reactivity with thiol groups in proteins. The methanethiosulfonate group reacts with thiols to form a stable thioether bond, effectively labeling the protein. This labeling allows for the study of protein dynamics and interactions through spectroscopic methods .
Comparison with Similar Compounds
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl methanethiosulfonate): Another spin-labeling reagent used in similar applications.
(1-Acetoxy-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) methanethiosulfonate: A closely related compound with slight structural variations.
Uniqueness
What sets (1-Acetoxy-2,2,5,5-tetramethyl-D-3-pyrroline-3-methyl) methanethiosulfonate apart is its specific reactivity with thiol groups, making it highly effective for spin-labeling applications. Its stability and reactivity under various conditions also contribute to its widespread use in scientific research .
Properties
Molecular Formula |
C12H21NO4S2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[2,2,5,5-tetramethyl-3-(methylsulfonothioyloxymethyl)pyrrol-1-yl] acetate |
InChI |
InChI=1S/C12H21NO4S2/c1-9(14)17-13-11(2,3)7-10(12(13,4)5)8-16-19(6,15)18/h7H,8H2,1-6H3 |
InChI Key |
RUCAIWYAKKISFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(C=C(C1(C)C)COS(=O)(=S)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-methyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15351152.png)
![5-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15351153.png)



![3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B15351179.png)
![1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine](/img/structure/B15351186.png)
![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15351197.png)




![3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B15351229.png)

